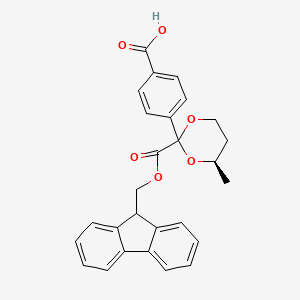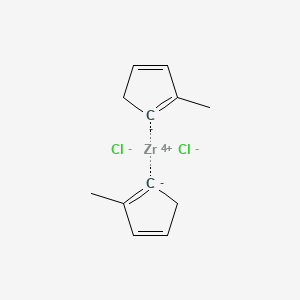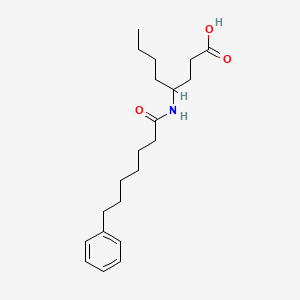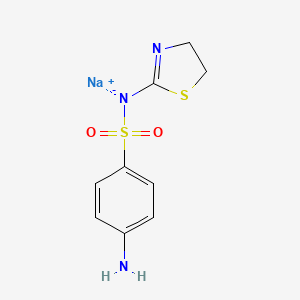
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide is a complex organic compound that features a thiazole ring, a sulfonamide group, and an aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide typically involves the reaction of 4-aminobenzenesulfonyl chloride with 2-aminothiazole in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at a controlled temperature to ensure the formation of the desired product. The reaction can be represented as follows:
4-aminobenzenesulfonyl chloride+2-aminothiazole+NaOH→this compound+HCl
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Sodium;(4-aminophenyl)sulfonyl-(4,6-dimethylpyrimidin-2-yl)amide
- Sodium;(4-aminophenyl)sulfonyl-(5-methoxypyrimidin-2-yl)amide
Uniqueness
Sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide is unique due to the presence of the thiazole ring, which imparts specific chemical reactivity and biological activity. The combination of the sulfonamide group and the thiazole ring makes this compound particularly versatile in various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H10N3NaO2S2 |
|---|---|
Molecular Weight |
279.3 g/mol |
IUPAC Name |
sodium;(4-aminophenyl)sulfonyl-(4,5-dihydro-1,3-thiazol-2-yl)azanide |
InChI |
InChI=1S/C9H10N3O2S2.Na/c10-7-1-3-8(4-2-7)16(13,14)12-9-11-5-6-15-9;/h1-4H,5-6,10H2;/q-1;+1 |
InChI Key |
IMPWUOJNMQNKON-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2-aminocyclohexyl)amino]-4-[3-(triazol-2-yl)anilino]pyrimidine-5-carboxamide](/img/structure/B13400668.png)

![3-{[(Tert-butoxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13400690.png)
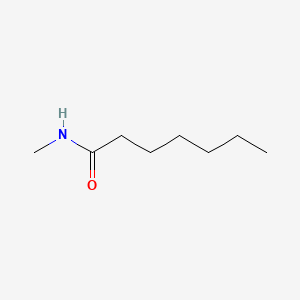
![(3aS,4S,6S,7aR)-Hexahydro-3a,5,5-trimethyl-alpha-[(1R)-1-methylethyl]-4,6-methano-1,3,2-benzodioxaborole-2-methanamine hydrochloride](/img/structure/B13400706.png)
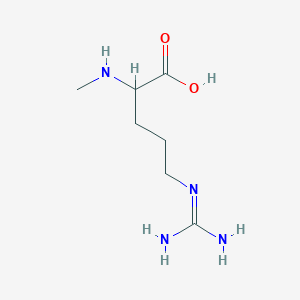
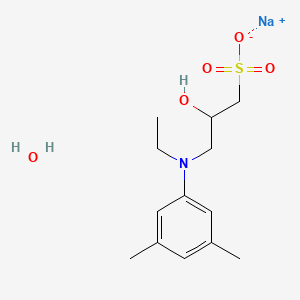

![(3S,6S)-6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13400726.png)
